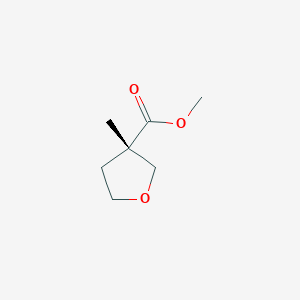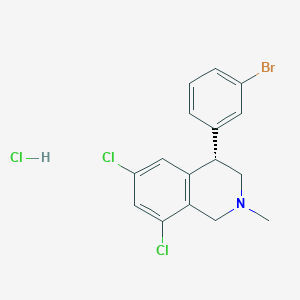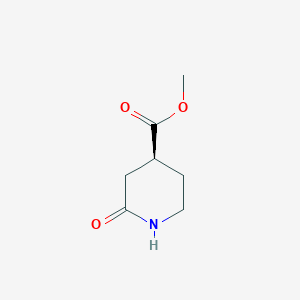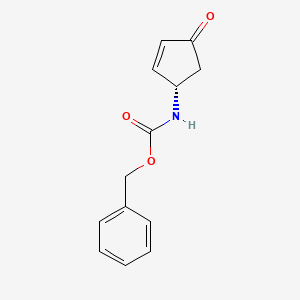
Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-4-oxocyclopent-2-en-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclopentenone ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized cyclopentenone derivatives.
Reduction: Alcohols or amines derived from the cyclopentenone ring.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing inhibitors or modulators of specific enzymes or receptors.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, where its structural properties contribute to the desired physical and chemical characteristics.
Mechanism of Action
The mechanism by which Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate exerts its effects depends on its interaction with molecular targets. The carbamate group can form hydrogen bonds with active sites of enzymes, while the cyclopentenone ring can participate in π-π interactions or covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
- Benzyl carbamate
- (S)-4-oxocyclopent-2-en-1-yl carbamate
- Benzyl ®-(4-oxocyclopent-2-en-1-yl)carbamate
Comparison: Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is unique due to its specific stereochemistry and the presence of both a benzyl group and a cyclopentenone ring
Properties
IUPAC Name |
benzyl N-[(1S)-4-oxocyclopent-2-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDZYLKOHBZJJM-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=CC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
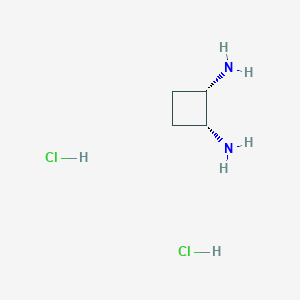
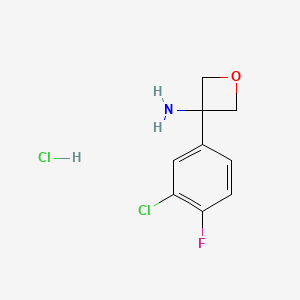
![3-(Piperidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B8215259.png)
![[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;dihydrochloride](/img/structure/B8215265.png)
![[4-(Aminomethyl)-1-bicyclo[2.2.2]octanyl]methanamine;dihydrochloride](/img/structure/B8215267.png)
![2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B8215279.png)
![benzyl N-(4-phenyl-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B8215283.png)
![1-Iodo-4-methylbicyclo[2.2.2]octane](/img/structure/B8215289.png)
![[4-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215296.png)
![[5-(Aminomethyl)-1-bicyclo[3.1.1]heptanyl]methanol;hydrochloride](/img/structure/B8215304.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]propanoic acid](/img/structure/B8215317.png)
